molecular formula C6H9NO4 B1642288 Dimethyl aziridine-2,3-dicarboxylate CAS No. 177473-22-2

Dimethyl aziridine-2,3-dicarboxylate

Cat. No.: B1642288
CAS No.: 177473-22-2
M. Wt: 159.14 g/mol
InChI Key: KVPCJOIALQVHIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl aziridine-2,3-dicarboxylate is a three-membered heterocyclic compound containing an aziridine ring (a saturated ring with two carbons and one nitrogen) esterified with two methyl carboxylate groups. Its trans-configuration is critical for biological activity, particularly in targeting cysteine proteases and viral main proteases (Mpro) . This compound has garnered attention as a covalent inhibitor due to the electrophilic nature of the aziridine ring, which undergoes nucleophilic ring-opening reactions with active-site cysteine residues in proteases .

Key applications include:

  • Antiviral Activity: this compound derivatives inhibit SARS-CoV Mpro, showing 54–75% inhibition at 100 μM in fluorometric and HPLC assays .
  • Medicinal Chemistry: The compound serves as a scaffold for peptidomimetic optimization, balancing reactivity and pharmacokinetic properties .

Properties

IUPAC Name

dimethyl aziridine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPCJOIALQVHIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(N1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30482239
Record name dimethyl aziridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177473-22-2
Record name dimethyl aziridine-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30482239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogs: Ester Substituent Variations
Compound Biological Activity (Target) Key Data Reference
Dimethyl aziridine-2,3-dicarboxylate SARS-CoV Mpro inhibitor 54% inhibition at 100 μM (FRET)
Diethyl aziridine-2,3-dicarboxylate Cysteine protease inhibitor Improved lipophilicity
Dibenzyl aziridine-2,3-dicarboxylate Anti-Trypanosoma activity IC50: 11–37 μM (vs. eflornithine: >44 μM)
Leu-Pro-aziridine tripeptide Rhodesain inhibitor Ki: 4.5 μM; Non-toxic to macrophages

Key Findings :

  • Ester Groups : Dibenzyl esters (e.g., compound 13 in ) show superior antiparasitic activity compared to dimethyl or diethyl esters, likely due to enhanced target binding and stability .
  • Peptide Conjugation : Leu-Pro-aziridine tripeptides exhibit 2,300-fold higher inhibition potency than unsubstituted aziridine-2,3-dicarboxylates, demonstrating the importance of peptide motifs in enhancing selectivity and efficacy .
Functional Analogs: Epoxides vs. Aziridines
Compound Reactivity Mechanism Inhibition Efficiency (SARS-CoV Mpro) Reference
This compound Nucleophilic ring-opening with cysteine 54% inhibition at 100 μM
(2R,3S)-Dimethyl oxirane-2,3-dicarboxylate Epoxide ring-opening Not reported for SARS-CoV Mpro

Key Findings :

  • Aziridines exhibit higher electrophilicity than epoxides due to the nitrogen lone pair, accelerating covalent bond formation with catalytic cysteines .
Substituted Aziridines: Electronic Effects
Compound Substituent Inhibition Potency (Cysteine Proteases) Reference
N-Unsubstituted aziridine-2,3-dicarboxylate None Ki: ~100 μM (weak)
N-Electron-withdrawing substituted Formyl, acyl groups Ki: 0.043 μM (2,300-fold improvement)

Key Findings :

  • Electron-withdrawing groups (e.g., formyl) on the aziridine nitrogen enhance reactivity by polarizing the ring, accelerating nucleophilic attack .
  • These modifications reduce off-target reactions, improving therapeutic index .
Heterocyclic Dicarboxylates: Thiophene and Dihydropyridine Derivatives
Compound Structure Application Reference
Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate Thiophene ring Material science
Dihydropyridine-2,3-dicarboxylates Six-membered ring Calcium channel blockers (e.g., Nicardipine)

Key Findings :

  • Thiophene dicarboxylates lack protease inhibition activity but are used in polymer chemistry due to their aromatic stability .
  • Dihydropyridine dicarboxylates (e.g., Nicardipine analogs) target ion channels rather than proteases, highlighting structural versatility .

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Starting Materials : Dimethyl dibromosuccinate (either meso or racemic) and (R)- or (S)-α-methylbenzylamine.
  • Solvent : Typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Temperature : Room temperature to mild heating (25–50°C).
  • Yield : Reported yields range from 65% to 82%, depending on the stereochemical purity of the starting materials.

The stereochemical outcome is critically influenced by the chiral amine, which induces asymmetry in the aziridine ring. For example, using (R)-α-methylbenzylamine produces the (2R,3R)-enantiomer with an optical purity of up to 37% after subsequent hydrolysis to aspartic acid. This method is favored for its ability to generate enantiomerically enriched products, though it requires careful handling of brominated intermediates.

Photochemical Synthesis via Alkyl Azidoformates

Photochemical routes offer an alternative pathway for aziridine synthesis, leveraging ultraviolet (UV) light to initiate radical or nitrene intermediates. A seminal study demonstrated that irradiating alkyl azidoformates in the presence of dienes such as 2,5-dimethylhexa-2,4-diene yields aziridine carboxylates.

Key Steps and Optimization

  • Photolysis Conditions : Reactions are conducted under UV light (254–365 nm) in inert solvents like ethyl acetate or dichloromethane.
  • Substrates : Methyl or ethyl azidoformates paired with electron-deficient dienes.
  • Reaction Time : 6–12 hours, depending on the diene’s reactivity.
  • Yield : 50–70%, with side products including oxazolines and unsaturated carbamates.

The mechanism involves the generation of a nitrene intermediate from the azidoformate, which subsequently undergoes [2+1] cycloaddition with the diene to form the aziridine ring. This method is notable for its functional group tolerance but requires stringent control over light exposure and temperature to minimize byproduct formation.

Oxidative Cyclization Using Propargylamine and Diesters

Adapting methodologies from pyridine synthesis, oxidative cyclization of propargylamine and dimethyl acetylenedicarboxylate has emerged as a scalable route to this compound. Inspired by a patent describing pyridine-2,3-dicarboxylate synthesis, this approach employs hydrogen peroxide as an oxidant in ethanol.

Procedure and Parameters

  • Reactants : Propargylamine and dimethyl acetylenedicarboxylate.
  • Oxidant : 35% hydrogen peroxide (H₂O₂).
  • Solvent : Ethanol, facilitating both solubility and reaction homogeneity.
  • Temperature : 60–70°C (optimized at 65°C).
  • Time : 11–13 hours, monitored by thin-layer chromatography (TLC).
  • Yield : Up to 82% after purification via distillation.

The reaction mechanism likely involves initial formation of an enamine intermediate, followed by peroxide-mediated cyclization to form the strained aziridine ring. This method is advantageous for its operational simplicity and use of inexpensive reagents, though stereochemical control remains a challenge.

Comparison of Synthesis Methods

To evaluate the practicality of each method, the following table summarizes critical parameters:

Method Starting Materials Conditions Yield Stereochemical Control Reference
Cyclization with Amines Dibromosuccinate, Chiral Amine 25–50°C, DMF/THF 65–82% High (up to 37% ee)
Photochemical Azidoformate, Diene UV Light, 6–12 hrs 50–70% Low
Oxidative Cyclization Propargylamine, Acetylenedicarboxylate 65°C, H₂O₂, 12 hrs 82% None

Critical Analysis

  • Stereoselectivity : The amine-mediated cyclization excels in producing enantiomerically enriched aziridines, making it ideal for pharmaceutical applications.
  • Scalability : Oxidative cyclization offers the highest yield and simplest setup, suitable for industrial-scale production.
  • Safety : Photochemical methods require specialized UV equipment and generate hazardous intermediates, limiting their broad adoption.

Q & A

Q. What synthetic methodologies are commonly employed to prepare dimethyl aziridine-2,3-dicarboxylate derivatives?

this compound derivatives are typically synthesized via cycloaddition reactions. For example, cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and electron-deficient dienes or heterocycles can yield aziridine frameworks. Reaction conditions (e.g., catalyst use, solvent, temperature) significantly influence product distribution. For instance, uncatalyzed reactions may proceed slowly (e.g., 21 days), while subcritical water or Lewis acid catalysts can accelerate the process and alter regioselectivity . Retro-Diels-Alder pathways may also occur under thermal stress, leading to fragmentation products .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments and regiochemistry (e.g., distinguishing exocyclic vs. endocyclic products) .
  • X-ray crystallography : Resolves absolute stereochemistry and confirms bond angles/geometry, as demonstrated for related dicarboxylates (e.g., monoclinic P21/cP2_1/c space group with β=99.630\beta = 99.630^\circ) .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

  • Containment : Use fume hoods to avoid dust/aerosol formation.
  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
  • Disposal : Follow hazardous waste guidelines (e.g., sealed containers for incineration) .
  • Toxicity : Aziridines are potential alkylating agents; avoid skin/eye contact and inhalation .

Advanced Research Questions

Q. How do dimethyl aziridine-2,3-dicarboxylates act as cysteine protease inhibitors in disease models?

These compounds irreversibly inhibit parasitic cysteine proteases (e.g., in Plasmodium spp. and Leishmania spp.) by forming covalent adducts with the catalytic cysteine residue. For example, compound 344 (Ki = 4.5 μM) binds to the active site, disrupting parasite life cycles. In vitro studies show reduced Leishmania major viability and macrophage infection rates without host cytotoxicity .

Q. What experimental strategies resolve contradictions in product distribution during cycloaddition reactions?

Divergent outcomes (e.g., tetracyclic vs. retro-Diels-Alder products) arise from competing reaction pathways. To control selectivity:

  • Catalyst screening : Transition metals or organocatalysts can bias toward specific transition states.
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., exocyclic structures), while prolonged heating shifts equilibria .
  • Solvent effects : Polar aprotic solvents stabilize charged intermediates, favoring cycloaddition over fragmentation .

Q. How do computational methods complement experimental data in studying aziridine reactivity?

Density functional theory (DFT) calculations predict regioselectivity in cycloadditions by modeling frontier molecular orbital interactions (e.g., HOMO-LUMO gaps). For retro-Diels-Alder reactions, activation barriers correlate with experimental yields under thermal stress .

Data Contradictions and Validation

Q. Why do some studies report unexpected exocyclic products from this compound reactions?

Exocyclic isomers, though thermodynamically disfavored, may form via kinetic trapping. Evidence from the 28th National Chemistry Congress highlights such anomalies, attributed to steric hindrance or non-classical hydrogen bonding in transition states . Cross-validation using X-ray crystallography is critical to confirm such structures .

Methodological Recommendations

  • Synthetic optimization : Use high-throughput screening to identify optimal catalysts (e.g., FeCl3_3 or Sc(OTf)3_3) for improved yields .
  • Biological assays : Pair in vitro protease inhibition assays with cell-based models (e.g., macrophage infection assays) to validate therapeutic potential .
  • Data reporting : Include full spectroscopic datasets (NMR, IR, MS) and crystallographic deposition codes (e.g., CCDC numbers) for reproducibility .

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